3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a thieno ring, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thieno ring. The final steps involve the addition of the amino and carboxamide groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Thienoquinoline derivatives: Compounds with similar thienoquinoline structures but varying functional groups.
Uniqueness
The uniqueness of 3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available literature.
- Molecular Formula : C20H19Cl2N3OS
- Molecular Weight : 420.36 g/mol
- Structure : The compound features a thienoquinoline core structure which is significant for its biological activity.
Antitumor Activity
Research has indicated that compounds structurally related to thienoquinolines exhibit notable antitumor effects. A study evaluating various derivatives demonstrated that certain analogs showed significant cytotoxicity against different cancer cell lines. Specifically, compounds similar to this compound were effective in inhibiting cell proliferation in human tumor cells such as HepG2 and NCI-H661 .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound is believed to interact with DNA topoisomerases and induce apoptosis in malignant cells. This is supported by structure-activity relationship (SAR) studies that link specific structural features of the compound to enhanced biological activity .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways essential for bacterial growth .
Case Study 1: Antitumor Efficacy
A study conducted on a series of thienoquinoline derivatives found that the compound exhibited dose-dependent inhibition of cancer cell growth. The study utilized MTT assays to measure cell viability and established IC50 values for various cell lines. Results indicated that at concentrations achievable in vivo, the compound significantly reduced tumor cell viability compared to controls.
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 |
NCI-H661 | 12 |
DLD-1 | 10 |
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for most tested strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Properties
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-2-10-3-6-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-9-12(21)4-5-14(16)22/h4-5,8-10H,2-3,6-7,23H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKISVRZJCUTSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.